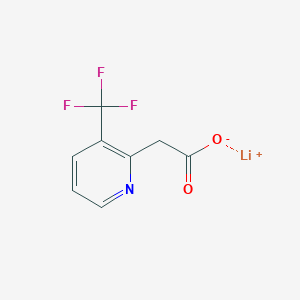

Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

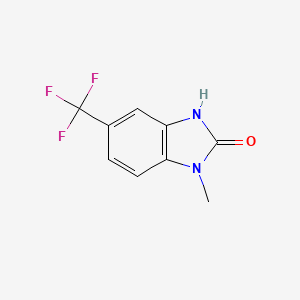

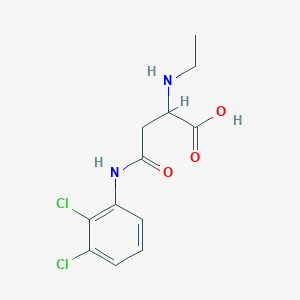

Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the CAS Number: 2172601-16-8. It has a molecular weight of 211.07 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name for this compound is lithium 2- (3- (trifluoromethyl)pyridin-2-yl)acetate. The InChI code is 1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at a temperature of 4 degrees Celsius . Its molecular weight is 211.07 .Scientific Research Applications

Overview of Lithium in Scientific Research

Lithium-containing materials, including Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, play a significant role in various scientific research areas due to their unique chemical and physical properties. Lithium is essential in modern energy production and storage devices, highlighting its strategic importance and economic value. The search for efficient lithium extraction and utilization methods is crucial for sustainable development and technological advancement.

Lithium in Energy Storage Technologies

Lithium is a key component in energy storage technologies, particularly in lithium-ion batteries, which are pivotal for the electric vehicle industry and renewable energy storage systems. The demand for lithium has surged, driven by its exceptional cathode material properties in rechargeable batteries. Research focuses on developing novel methods for lithium recovery from mineral resources and spent lithium-ion batteries to ensure a sustainable supply chain and address environmental concerns associated with lithium extraction and disposal (P. Choubey et al., 2016; H. Li et al., 2019).

Lithium in Nanotechnology and Material Science

The development of nanostructured materials for lithium-ion batteries represents a significant area of research. These materials, including metal oxides, phosphides, sulfides, and carbon-based nanomaterials, offer improved electrochemical performance due to their high surface area, short lithium diffusion paths, and enhanced electrical conductivity. Nanoengineering approaches aim to optimize the electrochemical properties of lithium batteries, contributing to the advancement of high-energy-density and long-life battery systems (Subrahmanyam Goriparti et al., 2014).

Lithium's Role in Environmental and Health Applications

Besides energy storage, lithium compounds are investigated for their potential in environmental remediation, such as mitigating alkali-silica reaction (ASR) in concrete, and for health applications, including their use in treating bipolar disorder and neuroprotective effects. Research into the mechanisms by which lithium compounds interact with biological systems and materials can lead to innovative solutions for health and environmental challenges (X. Feng et al., 2005; A. Nassar et al., 2014).

Safety and Hazards

properties

IUPAC Name |

lithium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKJAGIEMPYGSQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2471525.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)

![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)

![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)

![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)